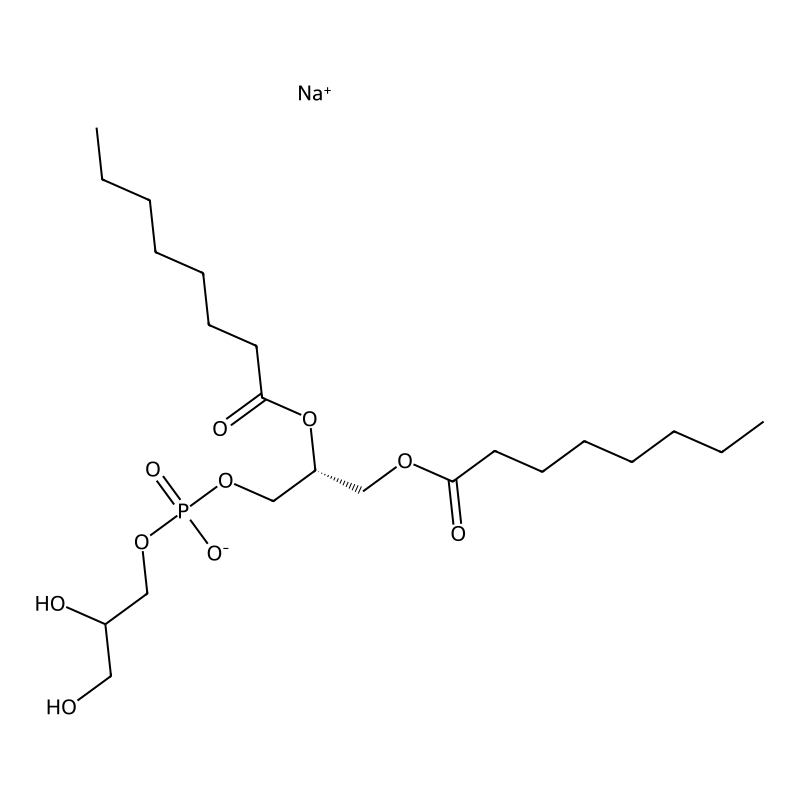

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a complex chemical compound characterized by its unique molecular structure, which includes two octanoyloxy groups attached to a propyl chain, along with a phosphate group. The molecular formula for this compound is C40H74NaO8P, and it has a molecular weight of approximately 737.0 g/mol. The presence of multiple stereocenters contributes to its potential biological activity and reactivity in various chemical processes .

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits significant biological activity, particularly in cellular signaling and membrane dynamics. Research indicates that similar compounds can modulate cell membrane properties and influence signal transduction pathways. Its structural similarity to phospholipids suggests potential roles in drug delivery systems and as a component in liposomal formulations .

The synthesis of Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves several steps:

- Esterification: The initial step involves the esterification of 2,3-dihydroxypropyl phosphate with octanoic acid to form the bis(octanoyloxy) derivative.

- Purification: The product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound.

- Sodium Salt Formation: Finally, sodium ions are introduced to form the sodium salt of the compound, enhancing its solubility and stability for biological applications .

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate has several applications:

- Liposomal Drug Delivery: Its ability to form stable liposomes makes it suitable for encapsulating therapeutic agents for targeted delivery.

- Biomaterials: It can be used in the development of biomaterials due to its biocompatibility and ability to interact with biological membranes.

- Nucleating Agents: In polymer processing, similar compounds serve as nucleating agents that improve the mechanical properties of materials such as isotactic polypropylene .

Interaction studies have shown that Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate can interact with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its role in cellular processes and potential therapeutic applications. For instance, studies indicate that phospholipid-like compounds can modulate membrane fluidity and influence protein function within lipid bilayers .

Several compounds share structural similarities with Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate. A comparison highlights their unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | C49H93NaO11P | Contains hexadecanoyloxy groups; used in lipid research |

| Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate | C34H66NaO10P | Features dodecanoyloxy groups; applicable in drug delivery |

| Disodium (R)-2-hydroxy-3-(octadec-9-enoyl)oxypropyl phosphate | C40H75NaO8P | Similar structure; involved in membrane dynamics |

These compounds exhibit varying degrees of biological activity and applications based on their unique structural characteristics. Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate stands out due to its specific octanoyl substituents and potential utility in both pharmaceutical formulations and materials science .

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate represents a structurally defined phosphatidylglycerol derivative with distinctive molecular characteristics [1] [2]. This compound belongs to the phospholipid class and exhibits a molecular formula of C22H42NaO11P with a calculated molecular weight of 536.51 g/mol [1] [3]. The molecule consists of a glycerol backbone esterified with two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions, linked through a phosphate group to a second glycerol moiety, with sodium serving as the counterion [1] [4] [2].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | C22H42NaO11P | - | Calculated |

| Molecular Weight | 536.51 | g/mol | Calculated |

| Exact Mass | 536.236246 | g/mol | Calculated |

| Stereochemistry | (2R)-configuration | - | Literature [5] |

| Acyl Chain Length | C8:0 (octanoyl) | - | Structure |

| Phosphate Group | Monoanionic | - | pH dependent [6] |

Stereochemical Configuration and Chirality

The stereochemical configuration of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is fundamentally defined by the (2R)-configuration at the glycerol backbone [2] [5]. This R-configuration corresponds to the standard sn-glycero-3-phospho nomenclature used in phospholipid chemistry, where the stereochemistry follows the established biosynthetic pathway [5] [7]. The chiral center at the C2 position of the glycerol backbone determines the absolute configuration of the molecule and influences its biological activity and membrane incorporation properties [7] [8].

Studies utilizing chiral-phase high-performance liquid chromatography have demonstrated that the stereochemical configuration of phosphatidylglycerols can be precisely determined through derivatization with 3,5-dinitrophenylurethane [2] [5]. The (2R)-configuration represents the naturally occurring enantiomer found in biological membranes, distinguishing it from the (2S)-configuration [5] [7]. This stereochemical specificity is crucial for enzymatic recognition and membrane function, as demonstrated in bacterial systems where the R,R isomer proportion can change depending on environmental conditions [5].

| Chiral Center | Configuration | Description | Significance |

|---|---|---|---|

| C2 (glycerol) | (2R) | R-configuration at sn-2 position | Defines stereochemistry [5] |

| Glycerol backbone | sn-glycero-3-phospho | Standard glycerol numbering | Biosynthetic pathway [7] |

| Octanoyl chains | No chirality | Saturated fatty acid chains | Conformational freedom [9] |

| Headgroup glycerol | Racemic mixture | 1',2',3'-positions | Common in synthesis [5] |

Octanoyl Chain Positioning and Orientation

The octanoyl chains in sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate adopt specific conformational arrangements that influence the overall molecular geometry [10] [11] [12]. Each octanoyl chain contains eight carbon atoms in a saturated configuration, providing conformational flexibility through rotation about carbon-carbon bonds [12] [9]. The positioning of these chains at the sn-1 and sn-2 positions of the glycerol backbone creates an asymmetric distribution that affects membrane packing and molecular dynamics [11] [13].

Molecular dynamics simulations have revealed that octanoyl chains exhibit rapid interconversion between trans and gauche conformations, with the shorter chain length compared to longer fatty acids resulting in increased motional freedom [12] [14]. The chain mobility is characterized by rotational isomerism about the C-C bonds, where the probability of trans versus gauche conformations depends on the position along the chain [12] [15]. Nuclear magnetic resonance studies of short-chain phosphatidylglycerols have demonstrated that dioctanoyl derivatives show enhanced spectral resolution due to reduced molecular tumbling compared to longer-chain analogs [16].

The orientation of octanoyl chains relative to the membrane interface has been characterized through X-ray diffraction studies, which indicate that the chains adopt extended conformations in crystalline phases while maintaining significant flexibility in fluid bilayer environments [17] [18]. The shorter chain length of octanoyl groups compared to typical membrane lipids results in altered packing properties and modified membrane thickness [19] [20].

Phosphate Group Chemistry

The phosphate group in sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate serves as the central linking moiety between the glycerol backbone and the headgroup glycerol [6] [21]. This phosphodiester linkage exhibits characteristic chemical properties that are pH-dependent and influence the overall molecular behavior [6] [22]. The phosphate group carries a negative charge at physiological pH, creating an anionic site that interacts with counterions and affects membrane surface properties [6] [21].

Phosphorus-31 nuclear magnetic resonance spectroscopy provides detailed information about the phosphate group environment, with chemical shift values typically ranging from 0.24 to 0.92 parts per million for phosphatidylglycerol derivatives [6] [23]. The phosphate group adopts tetrahedral geometry with P-O bond lengths of approximately 1.61 Ångströms and bond angles of 120° ± 10° [7] [24]. The phosphodiester linkage exhibits rotational flexibility that contributes to the overall conformational dynamics of the molecule [24] [25].

The chemistry of the phosphate group is further characterized by its interaction with water molecules and metal ions, which can influence the molecular conformation and aggregation behavior [26] [22]. Studies have shown that the phosphate moiety can coordinate with sodium ions through both inner-sphere and outer-sphere complexation mechanisms [27] [26].

Sodium Counterion Interactions

The sodium counterion in sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate plays a crucial role in neutralizing the negative charge of the phosphate group and influencing molecular organization [27] [28] [26]. Molecular dynamics simulations have demonstrated that sodium ions exhibit dynamic binding to phosphate groups with residence times on the order of hundreds of picoseconds [27] [28]. The coordination of sodium involves both direct interaction with phosphate oxygen atoms and water-mediated indirect associations [27] [26].

The sodium counterion interactions significantly affect the molecular conformation and aggregation properties of the phospholipid [28] [29]. X-ray diffraction studies of phosphatidylglycerol systems have shown that sodium ion concentrations influence bilayer spacing and membrane stability [29]. At low salt concentrations, unilamellar vesicles are favored, while higher sodium concentrations promote multilamellar structure formation through electrostatic screening effects [29].

Computational studies using molecular dynamics simulations have revealed that sodium ions can form both inner-sphere and outer-sphere complexes with the phosphate group [27] [26]. The binding affinity and coordination geometry depend on the local environment and the presence of competing ligands such as water molecules [26]. These interactions influence the overall molecular dynamics and membrane properties of phosphatidylglycerol systems [28] [7].

Molecular Modeling and Three-Dimensional Structure

The three-dimensional structure of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate has been investigated through various computational and experimental approaches [30] [7] [25]. Molecular modeling studies provide detailed insights into the conformational preferences and structural dynamics of this phospholipid derivative [7] [25]. The overall molecular architecture is characterized by the flexible octanoyl chains, the relatively rigid phosphate linkage, and the polar headgroup region [7] [24].

| Parameter | Value/Range | Units | Method |

|---|---|---|---|

| C-C bond length | 1.54 | Å | X-ray crystallography [20] |

| C-O bond length | 1.43 | Å | X-ray crystallography [20] |

| P-O bond length | 1.61 | Å | X-ray crystallography [7] |

| C-C-C bond angle | 109.5° | degrees | Tetrahedral geometry [24] |

| P-O-C bond angle | 120° ± 10° | degrees | Literature values [24] |

| Torsion angles θ1-θ4 | ±60°, 180° | degrees | Molecular dynamics [24] |

| Chain length | ~10.6 | Å | Extended conformation [19] |

| Headgroup span | ~6-8 | Å | Nuclear magnetic resonance studies [16] |

Computational Models of Molecular Conformation

Computational modeling of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate employs various theoretical approaches including molecular mechanics, molecular dynamics, and quantum chemical calculations [30] [7] [25]. The CHARMM force field has been extensively validated for phosphatidylglycerol systems and provides accurate descriptions of molecular conformations and intermolecular interactions [7] [25]. These simulations reveal that the molecule adopts multiple conformational states with rapid interconversion between different orientations of the octanoyl chains and headgroup [7] [25].

Molecular dynamics simulations demonstrate that the glycerol backbone torsion angles θ1-θ4 fluctuate between staggered conformations corresponding to ±60° and 180° values [24] [25]. The phosphate group maintains its tetrahedral geometry while allowing rotational flexibility around the phosphoester bonds [24]. Computational studies have shown that the CHARMM force field accurately reproduces experimental structural data for phosphatidylglycerol bilayers when appropriate modifications are applied to account for the shorter chain length of octanoyl derivatives [7] [25].

The modeling studies also reveal the importance of electrostatic interactions between the phosphate group and sodium counterions, which influence the overall molecular conformation and association behavior [28] [26]. Advanced computational methods including density functional theory calculations have been used to optimize partial atomic charges and improve the accuracy of force field parameters for phospholipid simulations [25].

X-ray Crystallography Analysis

X-ray crystallography studies of phosphatidylglycerol derivatives, including short-chain analogs related to sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate, provide detailed atomic-level structural information [17] [18] [20]. Crystallographic analysis reveals the precise bond lengths, bond angles, and molecular packing arrangements in the solid state [18] [20]. The crystalline forms of phosphatidylglycerols typically exhibit lamellar structures with characteristic spacing patterns that depend on the acyl chain length and hydration state [18] [20].

X-ray diffraction measurements demonstrate that the lamellar spacing increases linearly with acyl chain length, with an increment of approximately 0.10 ± 0.01 nanometers per carbon atom [20]. For octanoyl-containing phosphatidylglycerols, this corresponds to a total chain contribution of approximately 10.6 Ångströms in the extended conformation [19] [20]. The crystallographic data also reveal the hydrogen bonding patterns between headgroup moieties and the coordination of counterions within the crystal lattice [18] [29].

Small-angle X-ray scattering studies complement crystallographic analysis by providing information about the structure of phosphatidylglycerol assemblies in aqueous environments [17] [31]. These measurements indicate that sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate forms stable bilayer structures with characteristic electron density profiles that reflect the distribution of different molecular components [17] [7].

Nuclear Magnetic Resonance Structural Elucidation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate in solution [16] [32] [6]. Phosphorus-31 nuclear magnetic resonance is particularly valuable for characterizing the phosphate group environment and monitoring conformational changes [6] [23] [33]. The chemical shift of the phosphate phosphorus appears at approximately 0.24 parts per million relative to phosphoric acid, which is characteristic of phosphatidylglycerol headgroups [6] [23].

Proton nuclear magnetic resonance spectroscopy reveals detailed information about the molecular dynamics and conformational preferences of the octanoyl chains and glycerol backbone [16] [32]. Studies of dioctanoyl phosphatidylglycerol in micelle systems show well-resolved spectra with distinct chemical shifts for different proton environments [16]. The nuclear magnetic resonance linewidths provide information about molecular tumbling rates and local mobility, with shorter-chain phospholipids exhibiting sharper spectral features due to enhanced rotational diffusion [16].

Solubility Characteristics

Aqueous Solubility Parameters

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits limited aqueous solubility under standard conditions. The compound is classified as sparingly soluble in water, which is characteristic of phospholipids with intermediate chain lengths [1] [2] [3]. This limited aqueous solubility is attributed to the amphiphilic nature of the molecule, where the hydrophobic octanoyl chains dominate the overall molecular behavior despite the presence of the hydrophilic phosphate-glycerol headgroup.

The aqueous solubility behavior is significantly influenced by solution conditions. In pure water, the compound forms dispersions rather than true solutions due to its tendency to self-aggregate above the critical micelle concentration. The solubility is enhanced when diluting organic solvent solutions into aqueous buffers, suggesting that the dissolution process is kinetically limited rather than thermodynamically prohibited [2] [3].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in organic solvents, which is typical for phospholipid compounds [4]. Specifically, it shows good solubility in chloroform at concentrations of approximately 2 mg/ml [1] [5] [3]. This solubility in chloroform makes it suitable for standard phospholipid handling and formulation procedures.

Methylene chloride serves as an alternative organic solvent with good compatibility [4]. The compound also shows enhanced solubility in ethanol-water mixtures, particularly in 9:1 ethanol/water systems, which are commonly employed for phospholipid dissolution in analytical applications [6]. The high organic solvent compatibility facilitates its use in liposome preparation and other lipid-based formulations.

pH-Dependent Solubility Profile

The solubility characteristics of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibit pH-dependent behavior due to the ionizable phosphate group [7]. At physiological pH (7-8), the phosphate group exists primarily in its deprotonated state, contributing to the anionic character of the molecule. This ionization state influences both the aqueous solubility and the interaction with other membrane components.

Studies on related phosphatidylglycerol compounds indicate that the solubility behavior changes significantly across different pH ranges. At lower pH values (below 3), where the phosphate group becomes protonated, the compound shows altered mixing behavior with other lipids [7]. The pH-dependent solubility profile is particularly relevant for applications involving biological systems where pH variations can affect membrane stability and drug delivery characteristics.

Surface Activity and Interface Behavior

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate exhibits significant surface activity due to its amphiphilic structure. The compound effectively reduces surface tension when present at air-water interfaces, with the ability to achieve minimum surface tensions as low as 21 mN/m [8]. This surface activity is comparable to conventional surfactants and indicates excellent interfacial properties.

The surface activity follows typical amphiphile behavior, with surface tension decreasing as concentration increases until the critical micelle concentration is reached [9] [8]. At interfaces, the octanoyl chains orient away from the aqueous phase while the phosphate-glycerol headgroup maintains contact with water. This orientation creates stable monolayers at air-water interfaces and contributes to the compound's utility in membrane-based applications.

The interface behavior is also influenced by the presence of electrolytes and pH conditions. The anionic nature of the phosphate group creates electrostatic interactions that can affect packing density and orientation at interfaces [10]. These properties make the compound suitable for applications requiring controlled surface properties and membrane formation.

Critical Micelle Concentration and Aggregation Properties

The critical micelle concentration (CMC) of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is estimated to be approximately 1.2 mM based on studies of similar dioctanoyl phospholipid systems [11] [12] [13]. This CMC value is consistent with the eight-carbon chain length and follows the classical relationship between chain length and micellization behavior.

The aggregation behavior follows the expected pattern for anionic phospholipids, with the CMC being influenced by ionic strength and temperature [14]. Above the CMC, the compound forms micelles where the hydrophobic octanoyl chains aggregate in the core while the charged phosphate-glycerol headgroups face the aqueous environment. The aggregation number and micelle size are determined by the balance between hydrophobic interactions and electrostatic repulsion between the anionic headgroups.

The temperature dependence of micellization shows a biphasic behavior with a minimum around 20°C, which is characteristic of the hydrophobic effect [11]. This temperature dependence has important implications for applications involving temperature variations and thermal processing of formulations containing this compound.

Thermal Stability and Phase Transition Temperatures

The thermal behavior of sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate is characterized by a main phase transition temperature that occurs below room temperature. Based on the phase transition data for related phosphatidylglycerol compounds with eight-carbon chains, the transition is estimated to occur at approximately -3°C to 0°C [15] [16]. This low transition temperature indicates that the compound exists in a liquid crystalline state under normal storage and usage conditions.

The thermal stability range extends from approximately 4°C to 37°C without significant degradation [17] [18]. At temperatures above 37°C, phospholipid degradation can occur, particularly in aqueous environments, though the compound remains stable at lower temperatures used for preservation [18]. The thermal degradation temperature is significantly higher, exceeding 100°C, making the compound suitable for moderate heating processes [19].

Storage stability is excellent when maintained at -20°C, with documented stability for at least two years under these conditions [20] [3]. The compound maintains its liquid appearance at room temperature, indicating that it remains above its phase transition temperature under normal handling conditions.

Spectroscopic Properties

UV-Visible Absorption Characteristics

Sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate does not contain significant chromophores and therefore shows minimal UV-visible absorption in the typical analytical range (200-800 nm) [21] [22]. The compound is essentially transparent in the visible region, making it suitable for applications where optical clarity is important.

UV-visible spectroscopy is primarily used for phase transition studies rather than direct compound characterization. Changes in solution turbidity during heating or cooling cycles can be monitored to detect phase transitions and aggregation behavior [21]. This technique is particularly useful for studying thermal behavior and stability in aqueous dispersions.

Infrared Spectroscopy Profile

Infrared spectroscopy provides detailed information about the functional groups present in sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate. The phosphate region shows characteristic vibrations between 1000-1300 cm⁻¹, corresponding to PO₄³⁻ stretching modes [23] [24]. These peaks are diagnostic for phosphate-containing compounds and can be used to confirm the presence and environment of the phosphate group.

The carbonyl stretch from the ester linkages appears in the range of 1735-1750 cm⁻¹ [23] [25]. This peak is particularly useful for monitoring the integrity of the ester bonds and can indicate hydrolysis or other chemical changes. The alkyl chain vibrations appear in the 2850-2950 cm⁻¹ region, corresponding to C-H stretching modes of the octanoyl chains [23] [26].

Additional spectroscopic features include O-H stretching vibrations from the glycerol hydroxyl groups and various bending modes associated with the phosphate and glycerol backbone. The infrared spectrum serves as a fingerprint for compound identification and purity assessment.

NMR Spectral Characteristics

¹H NMR spectroscopy provides detailed structural information about sodium (2R)-2,3-bis(octanoyloxy)propyl 2,3-dihydroxypropyl phosphate. The glycerol backbone protons appear in the 3.5-4.5 ppm region, showing characteristic splitting patterns that confirm the stereochemistry and substitution pattern [27] [28] [29]. The fatty acid chain protons appear between 0.8-2.5 ppm, with the terminal methyl groups appearing as triplets around 0.8 ppm and the methylene protons showing complex multipicity patterns.

³¹P NMR spectroscopy is particularly valuable for characterizing the phosphate environment. The phosphate group typically appears in the 0-1 ppm region relative to phosphoric acid [27] [29] [30]. The chemical shift and line shape provide information about the phosphate ionization state, hydration, and interaction with metal ions or other species in solution.

The NMR spectra can be used to assess compound purity, structural integrity, and dynamic behavior in different environments. Temperature-dependent NMR studies reveal information about molecular motion and phase transitions, complementing thermal analysis data. The spectral resolution and chemical shift patterns are sensitive to solution conditions, making NMR a powerful tool for formulation development and quality control.